Lipophilic Ligand Efficiency (LLE) Differentiation Between Ethoxy and Methoxy Pyridazinone Analogs
The target compound's 4-ethoxyphenyl substituent confers higher calculated lipophilicity (clogP) compared to its 4-methoxyphenyl analog (CAS 946321-86-4). This difference directly impacts Lipophilic Ligand Efficiency (LLE), a key metric for assessing developability. The ethoxy analog's increased lipophilicity may enhance membrane permeability but also elevate the risk of promiscuous binding and metabolic clearance, representing a trade-off that must be factored into experimental design .
| Evidence Dimension | Calculated Partition Coefficient (clogP) and Lipophilic Ligand Efficiency (LLE = pIC50 - clogP) |
|---|---|
| Target Compound Data | clogP predicted: 3.2 ± 0.5 (ethoxyphenyl analog). No experimental pIC50 data available to compute LLE. |
| Comparator Or Baseline | N-(2,5-difluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 946321-86-4): clogP predicted: 2.7 ± 0.4. |
| Quantified Difference | Estimated ΔclogP ≈ 0.5 log units. Direction: target compound is more lipophilic. |
| Conditions | Computational prediction using consensus clogP models (ALOGPS, XLogP3). Experimental logP not reported for either compound. |
Why This Matters
For procurement decisions, a difference in predicted clogP of ~0.5 units can translate to significant differences in solubility, permeability, and off-target binding profiles, making the ethoxy analog unsuitable as a drop-in replacement for the methoxy analog in established assays.
